4-[(4-ethylphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide
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Overview
Description
4-[(4-ethylphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by its complex structure, which includes an ethylphenoxy group, a pyrazolyl group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-ethylphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide typically involves multiple steps:
Formation of the Ethylphenoxy Intermediate: The initial step involves the reaction of 4-ethylphenol with a suitable alkylating agent to form the 4-ethylphenoxy intermediate.
Introduction of the Pyrazolyl Group: The next step involves the reaction of the ethylphenoxy intermediate with a pyrazole derivative under appropriate conditions to introduce the pyrazolyl group.
Formation of the Benzamide Core: The final step involves the reaction of the intermediate with a benzoyl chloride derivative to form the benzamide core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-ethylphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-[(4-ethylphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-ethylphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-methylphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide
- 4-[(4-ethylphenoxy)methyl]-N-methyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzamide
- 4-[(4-ethylphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]benzamide
Uniqueness
4-[(4-ethylphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide is unique due to the specific combination of functional groups it possesses The presence of both the ethylphenoxy and pyrazolyl groups imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions
Properties
Molecular Formula |
C22H25N3O2 |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
4-[(4-ethylphenoxy)methyl]-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]benzamide |
InChI |
InChI=1S/C22H25N3O2/c1-4-17-7-11-21(12-8-17)27-16-18-5-9-19(10-6-18)22(26)24(2)15-20-13-14-23-25(20)3/h5-14H,4,15-16H2,1-3H3 |
InChI Key |
JFJSZQMZLHCWNT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N(C)CC3=CC=NN3C |
Origin of Product |
United States |
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